n-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide

Molluscicide Schistosomiasis control Environmental stability

N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide (CAS 10515-50-1), also referred to as 3-nitro-2′,4′-dichlorosalicylanilide or 2′,4′-dichloro-3-nitrosalicylanilide, is a halogenated nitrosalicylanilide belonging to the broader salicylanilide class of synthetic small molecules. It shares the conserved 2-hydroxy (ortho) substitution on the benzoyl moiety that is obligatory for biological activity across this chemotype, while its distinctive 2′,4′-dichloro substitution on the anilide ring and a nitro group at the 3-position of the salicylic acid moiety distinguish it from the FDA-approved anthelmintic niclosamide (Bayluscide®), which carries a 5-chloro-2′-chloro-4′-nitro configuration.

Molecular Formula C13H8Cl2N2O4
Molecular Weight 327.12 g/mol
CAS No. 10515-50-1
Cat. No. B15379075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide
CAS10515-50-1
Molecular FormulaC13H8Cl2N2O4
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2N2O4/c14-7-4-5-10(9(15)6-7)16-13(19)8-2-1-3-11(12(8)18)17(20)21/h1-6,18H,(H,16,19)
InChIKeyYJKRMDYXZLVBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide (CAS 10515-50-1): Chemical Identity and In-Class Positioning


N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide (CAS 10515-50-1), also referred to as 3-nitro-2′,4′-dichlorosalicylanilide or 2′,4′-dichloro-3-nitrosalicylanilide, is a halogenated nitrosalicylanilide belonging to the broader salicylanilide class of synthetic small molecules . It shares the conserved 2-hydroxy (ortho) substitution on the benzoyl moiety that is obligatory for biological activity across this chemotype, while its distinctive 2′,4′-dichloro substitution on the anilide ring and a nitro group at the 3-position of the salicylic acid moiety distinguish it from the FDA-approved anthelmintic niclosamide (Bayluscide®), which carries a 5-chloro-2′-chloro-4′-nitro configuration [1][2]. The compound has been evaluated in multiple comparative studies for molluscicidal and piscicidal applications, and more recent biochemical profiling has revealed target engagement at human coagulation factor XIa at low nanomolar potency [3].

Why Generic Salicylanilide Substitution Is Scientifically Unjustified for N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide


Salicylanilides with different halogen and nitro substitution patterns exhibit fundamentally divergent biological potency, selectivity, and environmental stability profiles that preclude generic interchange. The U.S. Fish and Wildlife Service demonstrated in quantitative structure-activity relationship (SAR) studies across 29 nitrosalicylanilides that shifting a single halogen from the 2′ to the 3′ to the 4′ position on the aniline ring alters piscicidal LC50 values by orders of magnitude and reverses species selectivity between rainbow trout and goldfish [1]. Furthermore, the locus of the nitro group—whether at position 3 (meta) on the salicylic acid (as in the target compound) versus position 4′ (para) on the anilide (as in niclosamide)—determines whether molluscicidal activity withstands environmental stressors such as strong solar radiation, acidic pH, and low temperature [2]. The target compound's distinct biochemical target profile at factor XIa (Ki = 2 nM) also differentiates it from niclosamide, which acts primarily through STAT3 inhibition (IC50 ≈ 0.25 μM in HeLa cells) and mitochondrial uncoupling [3][4]. These data collectively demonstrate that even closely related positional isomers within the halogenated nitrosalicylanilide class are pharmacologically non-equivalent.

Quantitative Comparative Evidence for N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide: Head-to-Head and Cross-Study Differentiation Data


Environmental Stability of Molluscicidal Activity: N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide vs. Bayluscide® (Niclosamide)

In a direct comparative study by Shoeb & El-Emam (1977), the target compound (tested as 3-nitro-2′,4′-dichlorosalicylanilide) was evaluated alongside Bayluscide® (niclosamide) for molluscicidal activity against the schistosome intermediate hosts Bulinus truncatus and Biomphalaria alexandrina. Unlike Bayluscide, the molluscicidal activity of the target compound was not diminished by strong sun radiation, acidic pH conditions, or lower temperature, and remained stable upon prolonged storage and in the presence of river-bed mud [1]. These specific environmental liabilities of Bayluscide are well-documented: niclosamide efficacy degrades under acidic pH and is significantly influenced by water hardness and temperature [2].

Molluscicide Schistosomiasis control Environmental stability

Human Coagulation Factor XIa Inhibition: N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide Displays Low Nanomolar Potency Not Shared by Niclosamide

The target compound (indexed as CHEMBL3754069 / BDBM50136608 in BindingDB and ChEMBL) has been profiled for inhibition of human coagulation factor XIa, demonstrating a binding affinity Ki of 2 nM and a functional IC50 of 26 nM in a chromogenic substrate hydrolysis assay [1]. It also exhibits affinity for human plasma kallikrein with a Ki of 122 nM [1]. In contrast, niclosamide (CAS 50-65-7) is not characterized as a factor XIa inhibitor; its established molecular targets include STAT3 (IC50 ≈ 0.25 μM in HeLa cells), the Wnt/β-catenin pathway, and mitochondrial uncoupling activity [2][3]. This represents a fundamentally different target engagement landscape.

Anticoagulation Factor XIa Protease inhibition Target selectivity

Comparative Piscicidal Selectivity: Positional-Isomer Structure-Activity Relationships for 2′,4′- vs. 3′,4′-Dichloro-3-Nitrosalicylanilides

The U.S. Fish and Wildlife Service's quantitative SAR program (Walker et al., 1966) established that the locus of halogen substitution on the anilide ring of 3-nitrosalicylanilides determines both the magnitude and species-selectivity of piscicidal activity. Compound 17 (3′,4′-dichloro-3-nitrosalicylanilide, a positional isomer of the target compound) killed 10/10 rainbow trout and 10/10 goldfish at 1.0 ppm, but showed markedly lower toxicity to goldfish at 0.1 ppm (1/10 kill) compared to the mono-substituted 4′-chloro-3-nitrosalicylanilide (10/10 goldfish kill at 0.1 ppm) [1]. The target compound's 2′,4′-dichloro substitution pattern is not represented in the published 29-compound panel, but the SAR rules predict that ortho (2′) halogenation sterically hinders receptor accommodation at the goldfish target site [1]. These SAR principles provide a rational basis for predicting the piscicidal selectivity profile of the target compound relative to its 3′,4′-dichloro isomer.

Piscicide Selective toxicity Fisheries management Structure-activity relationship

Structural Differentiation from Niclosamide: Positional Isomerism of Nitro and Chloro Substituents Determines Distinct Pharmacological Profiles

The target compound and niclosamide share the same molecular formula (C₁₃H₈Cl₂N₂O₄, MW 327.12) but differ fundamentally in the spatial arrangement of their substituents. Niclosamide (Bayluscide®) is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: the nitro group is at the 4′ (para) position of the anilide ring, one chlorine is at 5- on the salicylic acid ring, and the other is at 2′- on the anilide ring. The target compound is N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide: the nitro group is at the 3 (meta) position of the salicylic acid ring, and both chlorines are on the anilide ring at 2′ and 4′ positions [1]. These structural differences have documented biological consequences: the 3-nitro configuration (target compound) yields molluscicidal activity resistant to environmental degradation, whereas the 4′-nitro configuration (niclosamide) is susceptible to UV and pH-dependent inactivation [2]; the 2′,4′-dichloro anilide pattern (target compound) engages coagulation factor XIa, whereas the 5-chloro-2′-chloro-4′-nitro pattern (niclosamide) targets STAT3 and mitochondrial function [3][4].

Salicylanilide Positional isomerism Niclosamide analog Chemical differentiation

Antimicrobial Activity Context: Halonitrosalicylanilide Class SAR Against Gram-Positive Bacteria

The foundational antimicrobial SAR study of halonitrosalicylanilides by Taborsky et al. (1959) established that 4-chloro-3-nitrosalicylanilide exhibits a threshold inhibitory concentration of 18 μg/mL against Micrococcus flavus in agar-cup plate assays, with consistent activity against gram-positive organisms and minimal activity against gram-negative bacteria [1]. While the target compound (2′,4′-dichloro substitution) was not among the 18 derivatives synthesized in that study, the SAR framework demonstrates that the 3-nitro group on the salicylic acid moiety is essential for antimicrobial activity within this class and that additional halogen substitution modulates potency and spectrum [1]. More recent work on salicylanilide carbamates against methicillin-resistant Staphylococcus aureus (MRSA) has shown MIC values ranging from ≤0.008 to 4 μg/mL, confirming that this chemotype remains a productive scaffold for antibacterial development [2].

Antimicrobial Gram-positive Salicylanilide Minimum inhibitory concentration

Validated Research and Industrial Application Scenarios for N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide (CAS 10515-50-1)


Field-Stable Molluscicide Development for Schistosomiasis Vector Control in Tropical Freshwater Environments

The target compound's documented resistance to UV radiation, acidic pH, low temperature, and river-bed mud—directly compared against Bayluscide® (niclosamide) by Shoeb & El-Emam (1977)—makes it a priority candidate for molluscicide formulation programs targeting schistosome-transmitting snails (Bulinus truncatus, Biomphalaria alexandrina) in environments where niclosamide's efficacy is compromised [1]. This is particularly relevant for sub-Saharan African water bodies characterized by acidic pH (pH 5.5–6.5), high solar irradiance, and significant sediment loads, where the WHO-recommended niclosamide application protocols may yield suboptimal snail control due to environmental degradation of the active compound [2].

Anticoagulant Drug Discovery Targeting the Intrinsic Coagulation Pathway via Factor XIa Inhibition

The target compound's validated low-nanomolar inhibition of human coagulation factor XIa (Ki = 2 nM, IC50 = 26 nM) positions it as a structurally distinct lead chemotype for anticoagulant development programs pursuing the factor XIa mechanism [3]. Unlike niclosamide, which shows no factor XIa activity, this compound offers a 3-nitrosalicylanilide scaffold with confirmed target engagement. The additional plasma kallikrein affinity (Ki = 122 nM) may provide complementary anti-inflammatory activity within the contact activation pathway. Procurement specifications for this application should require HPLC purity ≥95% and verification of the correct positional isomer by NMR or LC-MS to ensure the desired biochemical activity profile.

Species-Selective Piscicide Research for Invasive Fish Species Management

The structure-activity relationships established by the U.S. Fish and Wildlife Service (Walker et al., 1966) demonstrate that small changes in halogen substitution on the 3-nitrosalicylanilide scaffold produce dramatic shifts in species selectivity between rainbow trout (Salmo gairdneri) and goldfish (Carassius auratus), with 10-fold or greater differences in lethal concentration [4]. The target compound's 2′,4′-dichloro substitution pattern occupies an SAR niche not fully explored in the published 29-compound panel, making it a rational candidate for expanding the selectivity matrix for piscicide development. This compound should be benchmarked against the commercially deployed lampricide formulation (TFM + niclosamide) in standardized 96-hour static bioassays following the protocols established by Marking & Willford (1970).

Anti-Infective Screening Against Drug-Resistant Gram-Positive Pathogens Using the Salicylanilide Scaffold

The salicylanilide class has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with modern derivatives achieving MIC values as low as ≤0.008 μg/mL [5]. The target compound's unexplored antimicrobial profile, combined with its documented environmental stability and distinct mammalian pharmacology (factor XIa inhibition), makes it a valuable addition to screening libraries for anti-infective drug discovery. The historical baseline from Taborsky et al. (1959)—threshold inhibition at 18 μg/mL against Micrococcus flavus for the mono-substituted 4-chloro-3-nitrosalicylanilide analog—provides a class-relevant comparator for interpreting any new MIC data generated for this compound [6].

Quote Request

Request a Quote for n-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.